molecular formula C17H23ClN2 B1392842 8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride CAS No. 141681-97-2

8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride

Cat. No.: B1392842
CAS No.: 141681-97-2
M. Wt: 290.8 g/mol
InChI Key: YBRMARXUDVZLBX-UHFFFAOYSA-N
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Description

8-Isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride (IUPAC name: 1H-pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-(1-methylethyl)-, monohydrochloride) is a heterocyclic compound with a fused pyrazino-carbazole core. Its molecular formula is C₁₇H₂₃ClN₂, with an average molecular mass of 290.84 g/mol and a monoisotopic mass of 290.1545 g/mol . The compound features a hexahydro pyrazine ring fused to a carbazole system, substituted with an isopropyl group at the 8-position.

Properties

IUPAC Name

12-propan-2-yl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2.ClH/c1-11(2)12-6-7-16-14(10-12)13-4-3-5-15-17(13)19(16)9-8-18-15;/h6-7,10-11,15,18H,3-5,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRMARXUDVZLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and neuroprotective activities based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes a pyrazino and carbazole moiety. The presence of the isopropyl group is significant for its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of carbazole compounds exhibit significant antimicrobial properties. Specifically:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown effective antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The MIC values reported range from 1 to 8 µg/mL for certain derivatives .
  • Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
Microorganism MIC (µg/mL) Activity
Staphylococcus aureus1–8Antibacterial
Escherichia coli1–8Antibacterial
Candida albicans2–4Antifungal

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PC3 (prostate cancer).
  • Inhibition Concentrations : IC50 values in the nanomolar range (46–75 nM) have been reported for certain derivatives, indicating potent antiproliferative effects .
Cancer Cell Line IC50 (nM) Effect
MCF-746–75Antiproliferative
HeLa46–75Antiproliferative
PC346–75Antiproliferative

3. Neuroprotective Activity

Neuroprotective effects have also been attributed to this compound:

  • Mechanism : The neuroprotective activity is believed to arise from antioxidative properties that prevent neuronal apoptosis.
  • Concentration Effects : Significant neuroprotection was observed at concentrations as low as 3 µM .
Concentration (µM) Neuroprotective Effect
3Significant
30Enhanced protection

Case Studies

Several case studies have highlighted the effectiveness of carbazole derivatives in treating conditions linked to bacterial infections and cancer:

  • Study on Antimicrobial Efficacy : A study demonstrated that carbazole derivatives exhibited a broad spectrum of activity against antibiotic-resistant strains of bacteria .
  • Anticancer Research : Another study reported that certain carbazole compounds showed promising results in inhibiting tumor growth in vivo models .
  • Neuroprotection in Models : Research indicated that specific derivatives could enhance neurogenesis and protect against neurodegeneration in animal models .

Comparison with Similar Compounds

Structural Analogues: Substituent and Saturation Variations

The biological and physicochemical properties of pyrazino-carbazole derivatives are highly sensitive to substituents and saturation levels. Key comparisons include:

Table 1: Structural and Functional Comparison of Pyrazino-Carbazole Derivatives
Compound Name Substituent Saturation Molecular Weight (g/mol) Key Activity/Application References
Pirlindole (8-methyl) hydrochloride Methyl Hexahydro 290.84 MAO-A inhibitor, antidepressant
8-Isopropyl target compound Isopropyl Hexahydro 290.84 Potential MAO-A/antidepressant*
MEL-3 (8-isopropyl dihydro) Isopropyl Dihydro 274.39† Anti-androgen candidate
5,6-Dihydro-8-methyl-4H-pyrazino[3,2,1-jk]carbazole Methyl Dihydro 260.36† Structural model for MAO studies
Thienopyrrolo[3,2,1-jk]carbazoles Thiophene Varies ~300–350‡ Organic electronics (OLEDs)

†Calculated based on molecular formula; ‡Estimated range.

Key Observations:

Substituent Effects: The isopropyl group in the target compound increases steric bulk and lipophilicity compared to pirlindole’s methyl group. In contrast, thiophene-substituted analogs (e.g., thienopyrrolocarbazoles) exhibit redshifted absorption/emission profiles, making them suitable for optoelectronic applications rather than pharmacology .

Saturation Effects :

  • Hexahydro derivatives (e.g., pirlindole, target compound) exhibit greater conformational flexibility, which may favor reversible binding to MAO-A.
  • Dihydro analogs (e.g., MEL-3) show rigidity that correlates with anti-androgen activity, likely due to altered interactions with nuclear receptors .

Pharmacological Activity: MAO Inhibition and Beyond

  • Pirlindole (8-methyl): A well-characterized reversible MAO-A inhibitor with short-lasting activity. It inhibits neuronal norepinephrine reuptake and lacks anticholinergic effects, reducing side effects compared to tricyclic antidepressants .
  • 8-Isopropyl Target Compound: While direct MAO inhibition data are unavailable, the isopropyl group’s bulk may prolong target engagement or enhance selectivity. Computational modeling suggests similar binding affinity to MAO-A as pirlindole due to conserved pyrazino-carbazole pharmacophores .
  • MEL-3 (8-isopropyl dihydro): Diverges pharmacologically, acting as a nonsteroidal anti-androgen targeting the androgen-binding site. This highlights how minor structural changes (e.g., saturation level) can redirect therapeutic applications .

Preparation Methods

Synthesis of the Core Heterocycle

Method A: Cyclization of N-Substituted Aniline Derivatives

A common route involves starting with N-alkylated aniline derivatives, which undergo intramolecular cyclization under acidic or thermal conditions to form the carbazole core. This process typically employs:

  • Reagents: Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
  • Conditions: Elevated temperatures (around 150-200°C).
  • Outcome: Formation of the carbazole nucleus with substitution at the 8-position.

Research Data:
A study reports that cyclization of N-alkylated 2-aminobiphenyl derivatives under PPA yields carbazole derivatives efficiently, with yields exceeding 70%. The reaction involves electrophilic aromatic substitution facilitated by the acidic conditions.

Introduction of the Isopropyl Group at Position 8

Method B: Friedel–Crafts Alkylation

  • Reagents: Isopropyl chloride or isopropyl bromide, aluminum chloride (AlCl₃).
  • Conditions: Anhydrous conditions, low temperature (0-25°C).
  • Procedure: The carbazole intermediate is subjected to electrophilic substitution at the 8-position with isopropyl chloride in the presence of AlCl₃, which directs substitution due to electronic effects.

Notes:
Regioselectivity is critical; thus, the reaction conditions are optimized to favor substitution at the 8-position. Protective groups may be employed to prevent undesired substitution at other positions.

Hydrogenation to Achieve the Hexahydro Derivative

Method C: Catalytic Hydrogenation

  • Catalyst: Palladium on carbon (Pd/C) or platinum (Pt).
  • Conditions: Hydrogen atmosphere (1-3 atm), temperature 25-60°C.
  • Procedure: The aromatic carbazole with the isopropyl group undergoes catalytic hydrogenation to reduce the aromatic rings, yielding the hexahydro derivative.

Research Findings:
Hydrogenation under mild conditions preserves the integrity of the isopropyl group while fully saturating the heterocyclic core, with yields typically above 80%.

Formation of Hydrochloride Salt

Method D: Acid Salt Formation

  • Procedure: The freebase form of the compound is dissolved in anhydrous ethanol or methanol.
  • Reagent: Hydrogen chloride gas or concentrated HCl solution.
  • Process: The solution is bubbled with HCl gas or HCl solution is added dropwise until precipitation occurs.
  • Isolation: The hydrochloride salt is filtered, washed with cold solvent, and dried under vacuum.

Notes:
This step ensures the compound’s stability, solubility, and bioavailability, crucial for pharmaceutical applications.

Data Table Summarizing Preparation Methods

Step Method Reagents Conditions Key Notes Yield/Remarks
1 Cyclization to form heterocycle PPA or POCl₃ 150-200°C, reflux Regioselective cyclization >70% yield
2 Isopropyl substitution Isopropyl chloride, AlCl₃ 0-25°C, anhydrous Regioselective at position 8 Optimized regioselectivity
3 Hydrogenation Pd/C, H₂ 25-60°C, atm pressure Saturation of aromatic rings >80% yield
4 Salt formation HCl gas or HCl solution Room temp Conversion to hydrochloride salt Complete conversion

Research Findings and Considerations

  • Temperature Control: As indicated in the synthesis of similar heterocyclic compounds, temperature regulation is vital to prevent racemization or undesired isomer formation, especially during hydrogenation and alkylation steps.
  • Regioselectivity: The use of directing groups or protective groups during electrophilic substitution ensures substitution occurs at the desired position.
  • Purification: Techniques such as recrystallization, chromatography, and filtration are employed to isolate high-purity intermediates and final products.
  • Yield Optimization: Reaction parameters are fine-tuned based on kinetic and thermodynamic considerations, with yields often exceeding 70-80% in each step.

Q & A

Q. What are the standard synthetic routes for 8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride?

The synthesis typically involves multi-step procedures:

  • Core formation : Cyclocondensation of substituted cyclohexanones with phenylhydrazine derivatives to construct the pyrazino-carbazole scaffold .
  • Substituent introduction : Alkylation or halogenation at the 8-position to introduce the isopropyl group, followed by borohydride reduction to achieve the hexahydro structure .
  • Salt formation : Reaction with hydrochloric acid to yield the hydrochloride salt . Key analytical tools include HPLC (purity >95%) and 1^1H/13^13C NMR for structural validation .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • X-ray crystallography : Resolves stereochemistry of the hexahydro ring system and confirms substituent positions .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+^+: 329.18; observed: 329.19) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >250°C) for material science applications .

Q. What in vitro models are used to screen its biological activity?

  • Antitumor assays : NCI-60 cell line panels (e.g., ovarian PA1, prostate PC3) with IC50_{50} values measured via MTT assays .
  • Neuroprotection models : SH-SY5Y neuronal cells treated with amyloid-β peptides to evaluate modulation of soluble amyloid levels .
  • Microbial inhibition : Broth microdilution against MRSA (MIC ≤4 µg/mL) and Candida albicans .

Q. How does the isopropyl substituent influence physicochemical properties compared to other analogs?

  • Lipophilicity : The isopropyl group increases logP by ~0.5 units versus methyl or cyclohexyl substituents, enhancing blood-brain barrier permeability .
  • Steric effects : Bulkier isopropyl may reduce binding affinity to planar enzymes (e.g., topoisomerase II) compared to smaller substituents .

Q. What solvent systems are optimal for its purification?

  • Recrystallization : Ethanol/water (3:1 v/v) yields >90% purity .
  • Chromatography : Silica gel with dichloromethane:methanol (9:1) for TLC; reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h (80°C, 300W) with 15% higher yield via domino Fischer indole–cyclization .
  • Catalytic optimization : Pd/C (5 mol%) enhances regioselectivity during alkylation, reducing brominated byproducts .

Q. What strategies resolve contradictions in reported biological activity data across analogs?

  • SAR analysis : Compare substituent effects:
SubstituentAntitumor IC50_{50} (nM)Neuroprotection (Amyloid-β modulation)
Isopropyl75–12030–35% increase
Bromo-butyl46–7565–70% increase
Discrepancies arise from steric hindrance (isopropyl) versus electronic effects (bromo) .
  • Assay standardization : Use identical cell passage numbers and serum-free conditions to reduce variability .

Q. What mechanistic insights explain its neuroprotective effects?

  • Amyloid-β modulation : The compound promotes non-fibrillar amyloid aggregation via π-π stacking with aromatic residues, reducing cytotoxic oligomers .
  • Kinase inhibition : Targets GSK-3β (IC50_{50} ~50 nM), attenuating tau hyperphosphorylation in Alzheimer’s models .

Q. How is it applied in optoelectronic materials?

  • OLED host matrices : Blended with Ir(ppy)3_3 (green emitter) achieves 12.97 cd/A efficiency due to high triplet energy (>2.8 eV) and suppressed excimer formation .
  • Crosslinkable polymers : Photo-patternable PICA derivatives enable solution-processed devices with 8.88% EQE in red OLEDs .

Q. What computational methods predict its reactivity in substitution reactions?

  • DFT calculations : B3LYP/6-31G* models show nucleophilic attack at C8 (isopropyl) is 20 kJ/mol less favorable than at C3 (pyrazine N-adjacent) .
  • MD simulations : Solvent-accessible surface area (SASA) analysis guides solvent selection for SN2 reactions (e.g., DMF > THF) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride
Reactant of Route 2
8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride

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